molecular formula C9H20N2 B2755630 N'-cyclopentyl-N,N-dimethylethane-1,2-diamine CAS No. 883548-86-5

N'-cyclopentyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B2755630
CAS No.: 883548-86-5
M. Wt: 156.273
InChI Key: MXTNPQHZAUREOU-UHFFFAOYSA-N
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Description

N’-cyclopentyl-N,N-dimethylethane-1,2-diamine is an organic compound with the molecular formula C9H20N2. It is a clear, pale liquid with a molecular weight of 156.27 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to an ethane-1,2-diamine backbone with two methyl groups.

Mechanism of Action

Target of Action

N’-cyclopentyl-N,N-dimethylethane-1,2-diamine, also known as DMEDA, is a chelating diamine . It is primarily used for the preparation of metal complexes . These complexes can function as homogeneous catalysts , making DMEDA a key component in various chemical reactions.

Mode of Action

DMEDA interacts with its targets, primarily metal ions, through its two secondary amine functional groups . These groups can donate electron pairs to the metal ions, forming coordinate covalent bonds. This interaction results in the formation of metal-amine complexes, which can then participate in various catalytic reactions .

Biochemical Pathways

The exact biochemical pathways affected by DMEDA depend on the specific reactions it is involved in. For instance, in CuCl2-catalyzed C-S bond formation, DMEDA acts as a ligand, base, and solvent, enabling the synthesis of diaryl chalcogenides . The formation of these compounds can have downstream effects on various biochemical pathways, particularly those involving sulfur-containing compounds.

Result of Action

The molecular and cellular effects of DMEDA’s action are primarily seen in its role as a catalyst in chemical reactions. By forming complexes with metal ions, DMEDA can facilitate various reactions, leading to the synthesis of new compounds . The exact effects would depend on the specific reactions that DMEDA is involved in.

Action Environment

The action, efficacy, and stability of DMEDA can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can all affect DMEDA’s ability to form complexes and catalyze reactions . Therefore, careful control of these environmental factors is crucial when using DMEDA in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentyl-N,N-dimethylethane-1,2-diamine typically involves the reaction of cyclopentylamine with N,N-dimethylethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces primary or secondary amines .

Scientific Research Applications

N’-cyclopentyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclopentyl-N,N-dimethylethane-1,2-diamine is unique due to the presence of both the cyclopentyl group and the dimethylethane-1,2-diamine structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-cyclopentyl-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)8-7-10-9-5-3-4-6-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTNPQHZAUREOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883548-86-5
Record name [2-(cyclopentylamino)ethyl]dimethylamine
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